REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:4]=[C:5]([CH2:19][CH3:20])[C:6]2[O:11][C:10]([C:12]([OH:14])=[O:13])=[CH:9][C:8](=[O:15])[C:7]=2[C:16]=1[O:17]C)[CH3:2].Br.C(=O)(O)[O-].[Na+].Cl>>[CH2:1]([C:3]1[CH:4]=[C:5]([CH2:19][CH3:20])[C:6]2[O:11][C:10]([C:12]([OH:14])=[O:13])=[CH:9][C:8](=[O:15])[C:7]=2[C:16]=1[OH:17])[CH3:2] |f:2.3|
|
Name
|
6,8-diethyl-5-methoxy-4-oxo-4H-1-benzopyran-2-carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C=1C=C(C2=C(C(C=C(O2)C(=O)O)=O)C1OC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for seven hours
|
Duration
|
7 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
CUSTOM
|
Details
|
Evaporation of the chloroform
|
Type
|
CUSTOM
|
Details
|
gave a residue which on trituration with light petroleum
|
Type
|
CUSTOM
|
Details
|
gave
|
Type
|
CUSTOM
|
Details
|
2.3 parts of 6,8-diethyl-5-hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid, m.p. 218°-220° C (after crystallization from ethanol)
|
Name
|
|
Type
|
|
Smiles
|
C(C)C=1C=C(C2=C(C(C=C(O2)C(=O)O)=O)C1O)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |